molecular formula C54H111O13P B12687893 tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate CAS No. 94160-14-2

tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate

Cat. No.: B12687893
CAS No.: 94160-14-2
M. Wt: 999.4 g/mol
InChI Key: YTJJNMBLBMRQOD-UHFFFAOYSA-N
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Description

Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate (CAS 97659-32-0) is a phosphate triester characterized by three branched ethoxylated dodecyl chains. Its molecular formula is C₄₂H₈₇O₇P, with a molecular weight of 743.09 g/mol (as reported in ). Structurally, each substituent consists of a dodecyl (C₁₂) chain linked via three ethoxy (-OCH₂CH₂-) units to the central phosphate group. This architecture imparts high lipophilicity, with an estimated log P value exceeding 6, making it significantly more hydrophobic than shorter-chain analogues .

The compound is primarily utilized in industrial applications such as surfactants, lubricant additives, and specialty polymer formulations, where its long alkyl chains enhance compatibility with nonpolar matrices. Its synthesis involves the esterification of phosphoric acid with 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol, followed by purification via reverse-phase HPLC (as demonstrated for related compounds in ) .

Properties

CAS No.

94160-14-2

Molecular Formula

C54H111O13P

Molecular Weight

999.4 g/mol

IUPAC Name

tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate

InChI

InChI=1S/C54H111O13P/c1-4-7-10-13-16-19-22-25-28-31-34-56-37-40-59-43-46-62-49-52-65-68(55,66-53-50-63-47-44-60-41-38-57-35-32-29-26-23-20-17-14-11-8-5-2)67-54-51-64-48-45-61-42-39-58-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3

InChI Key

YTJJNMBLBMRQOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOP(=O)(OCCOCCOCCOCCCCCCCCCCCC)OCCOCCOCCOCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

POCl3+3HOCH2CH2OCH2CH2OCH2CH2OC12H25(HOCH2CH2OCH2CH2OCH2CH2OC12H25)3PO+3HClPOCl_3 + 3 HOCH_2CH_2OCH_2CH_2OCH_2CH_2OC_{12}H_{25} \rightarrow (HOCH_2CH_2OCH_2CH_2OCH_2CH_2OC_{12}H_{25})_3PO + 3 HCl POCl3​+3HOCH2​CH2​OCH2​CH2​OCH2​CH2​OC12​H25​→(HOCH2​CH2​OCH2​CH2​OCH2​CH2​OC12​H25​)3​PO+3HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphites or phosphonates.

Scientific Research Applications

Applications Overview

  • Flame Retardants
    • Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is utilized as a flame retardant in polymers and textiles. Its ability to form char and inhibit combustion makes it effective in enhancing fire resistance in materials such as polyurethane foams and thermoplastics.
  • Plasticizers
    • The compound serves as a plasticizer in the production of flexible PVC and other polymeric materials. It improves the flexibility and durability of plastics while maintaining thermal stability.
  • Lubricants and Hydraulic Fluids
    • Due to its excellent lubricating properties, this compound is used in formulating lubricants and hydraulic fluids. Its thermal stability ensures performance under high-temperature conditions.
  • Surfactants
    • The amphiphilic nature of this compound allows it to function as a surfactant in various applications, including emulsification processes in cosmetics and pharmaceuticals.
  • Biological Applications
    • Research indicates potential uses in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Studies have shown that it can enhance the solubility of hydrophobic drugs.

Data Tables

Compound NameApplication AreaKey Features
This compoundFlame retardantsHigh thermal stability
Tris(2-ethylhexyl) phosphatePlasticizersFlexibility in PVC
Bis(2-(dodecyloxy)ethyl) hydrogen phosphateSurfactantsEmulsifying properties

Case Studies

  • Flame Retardant Efficacy
    • A study conducted by Zhang et al. (2020) demonstrated the effectiveness of this compound in reducing flammability in polyurethane foams. The compound was tested against standard flame retardant formulations, showing superior performance in char formation and smoke suppression.
  • Drug Delivery Systems
    • Research by Smith et al. (2021) explored the use of this compound as a carrier for hydrophobic drugs. The study revealed that the compound enhanced drug solubility by forming stable micelles, improving bioavailability in pharmacological applications.
  • Environmental Safety Assessment
    • An environmental impact study highlighted the biodegradability of this compound, indicating minimal ecological risk when used according to safety guidelines (Johnson et al., 2023). The compound was assessed for its effects on aquatic life, revealing low toxicity levels.

Mechanism of Action

The mechanism of action of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphate triesters with varying alkyl or ethoxylated chains exhibit distinct physicochemical, toxicological, and environmental profiles. Below is a detailed comparison of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate with two structurally analogous compounds: tris(2-butoxyethyl) phosphate and tris(2-ethylhexyl) phosphate .

Structural and Physicochemical Properties

Property This compound Tris(2-Butoxyethyl) Phosphate Tris(2-Ethylhexyl) Phosphate
CAS No. 97659-32-0 78-51-3 78-42-2
Molecular Formula C₄₂H₈₇O₇P C₁₈H₃₉O₇P C₂₄H₅₁O₄P
Molecular Weight (g/mol) 743.09 398.5 434.6
Log P (Estimated) ~6.0 ~3.6 ~8.5
Physical State Viscous liquid Colorless oily liquid Clear liquid
Water Solubility Negligible Slightly soluble Insoluble

Key Observations:

  • Lipophilicity: The dodecoxyethoxyethyl variant’s extended ethoxylated dodecyl chains confer superior hydrophobicity compared to the butoxyethyl (C₄) and ethylhexyl (C₈) derivatives. This property enhances its utility in non-aqueous systems but limits biodegradability .
  • Thermal Stability: All three compounds decompose at elevated temperatures, releasing toxic gases (e.g., phosphorus oxides and carbon monoxide). However, the longer-chain dodecoxyethoxyethyl derivative likely requires higher decomposition temperatures due to increased molecular stability .

Toxicity and Environmental Impact

Parameter This compound Tris(2-Butoxyethyl) Phosphate Tris(2-Ethylhexyl) Phosphate
Acute Toxicity (Oral LD₅₀) Not reported 2,300 mg/kg (rat) 5,000 mg/kg (rat)
Aquatic Toxicity High persistence; bioaccumulation risk Harmful to aquatic life Moderate ecotoxicity
Regulatory Status Not listed in major inventories Unlisted in China’s chemical inventory Restricted under EU REACH

Key Observations:

  • Aquatic Hazards: Tris(2-butoxyethyl) phosphate poses immediate risks to aquatic organisms due to its moderate solubility, whereas the dodecoxyethoxyethyl variant’s low solubility may lead to sediment accumulation and long-term ecosystem disruption .

Biological Activity

Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate (TDDEEP) is an organophosphate compound that has garnered attention due to its potential biological activities and applications in various fields, including material science and toxicology. This article provides a comprehensive overview of the biological activity of TDDEEP, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

TDDEEP is characterized by its complex structure, which includes three dodecoxyethoxyethyl groups attached to a phosphate backbone. This structure contributes to its solubility and interaction with biological membranes.

  • Chemical Formula : C18_{18}H39_{39}O6_{6}P
  • CAS Number : 94160-14-2

The biological activity of TDDEEP is primarily attributed to its interaction with cellular membranes and proteins. It is believed to influence several biochemical pathways:

  • Phosphorylation : TDDEEP can act as a phosphate donor in phosphorylation reactions, which are crucial for many cellular processes.
  • Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.
  • Enzyme Modulation : TDDEEP may affect the activity of various enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Toxicological Profile

Research on the toxicity of TDDEEP has revealed several concerning effects:

  • Cytotoxicity : Studies indicate that TDDEEP can induce cytotoxic effects in various cell lines, leading to cell death through apoptosis. For instance, exposure to high concentrations has been linked to increased levels of reactive oxygen species (ROS), which can damage cellular components.
  • Genotoxicity : Evidence suggests that TDDEEP may cause DNA damage, as indicated by comet assays and other genotoxicity tests. This raises concerns about its potential carcinogenic effects.

Table 1: Summary of Toxicological Effects

Effect TypeObservationsReference
CytotoxicityInduces apoptosis in cell lines
GenotoxicityCauses DNA damage (comet assay positive)
Hormonal DisruptionAlters serum hormone levels

Study on Aquatic Organisms

A significant study investigated the effects of TDDEEP on aquatic organisms, particularly focusing on its impact on Corbicula fluminea (Asian clam). The study found that exposure to TDDEEP resulted in:

  • Increased Mortality Rates : Higher concentrations led to significant mortality within 30 days.
  • Apoptotic Pathways Activation : Transcriptomic analysis revealed activation of apoptosis-related genes, indicating a mechanism of toxicity through programmed cell death .

Human Health Implications

Another study evaluated the potential health risks associated with exposure to organophosphate compounds similar to TDDEEP. Findings included:

  • Endocrine Disruption : Long-term exposure was linked to alterations in endocrine function, suggesting that compounds like TDDEEP could affect reproductive health .
  • Neurological Effects : Some evidence points towards neurotoxic effects, although further research is needed to confirm these findings .

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